molecular formula C51H98O6 B1628042 Glyceryl-2-13C trihexadecanoate CAS No. 287111-33-5

Glyceryl-2-13C trihexadecanoate

Cat. No.: B1628042
CAS No.: 287111-33-5
M. Wt: 808.3 g/mol
InChI Key: PVNIQBQSYATKKL-KRXTUEGCSA-N
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Description

This compound is commonly used in metabolic studies to investigate the metabolism of dietary fats and oils. It is a synthetic compound with the molecular formula C51H98O6 and a molecular weight of 808.33 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Glyceryl-2-13C trihexadecanoate is synthesized through esterification reactions involving glycerol and palmitic acid. The process involves the incorporation of the 13C isotope at the second carbon position of the glycerol backbone. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under controlled temperature conditions to ensure the selective incorporation of the isotope .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired isotopic enrichment and chemical purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for research applications .

Chemical Reactions Analysis

Types of Reactions

Glyceryl-2-13C trihexadecanoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of the triacylglycerol into its corresponding fatty acid and glycerol derivatives.

    Hydrolysis: The compound can be hydrolyzed to yield glycerol and palmitic acid.

    Transesterification: This reaction involves the exchange of the ester groups with other alcohols, leading to the formation of different triacylglycerol derivatives.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are typically employed.

    Transesterification: Catalysts such as sodium methoxide (NaOCH3) or lipases are used to facilitate the reaction.

Major Products Formed

    Oxidation: Palmitic acid and glycerol.

    Hydrolysis: Glycerol and palmitic acid.

    Transesterification: Various triacylglycerol derivatives depending on the alcohol used.

Scientific Research Applications

Glyceryl-2-13C trihexadecanoate is widely used in scientific research, particularly in the fields of:

    Chemistry: As a tracer in metabolic studies to investigate the pathways of lipid metabolism.

    Biology: To study the absorption, distribution, and metabolism of dietary fats in biological systems.

    Medicine: In research related to obesity, diabetes, and cardiovascular diseases to understand the role of dietary fats in these conditions.

    Industry: Used in the development of nutritional supplements and functional foods to enhance the understanding of fat metabolism

Mechanism of Action

The mechanism of action of Glyceryl-2-13C trihexadecanoate involves its incorporation into metabolic pathways where it acts as a tracer. The 13C isotope allows for the tracking of the compound through various biochemical processes, providing insights into the metabolism of dietary fats. The molecular targets and pathways involved include the enzymatic breakdown of triacylglycerols by lipases and the subsequent absorption and utilization of fatty acids and glycerol in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Glyceryl-2-13C tripalmitate
  • Glyceryl-1-13C trihexadecanoate
  • Glyceryl-3-13C trihexadecanoate

Uniqueness

Glyceryl-2-13C trihexadecanoate is unique due to the specific incorporation of the 13C isotope at the second carbon position of the glycerol backbone. This specific labeling allows for precise tracking and analysis of metabolic pathways, making it a valuable tool in metabolic research. Compared to other similar compounds, it provides distinct advantages in terms of isotopic enrichment and stability .

Properties

IUPAC Name

2,3-di(hexadecanoyloxy)(213C)propyl hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3/i48+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVNIQBQSYATKKL-KRXTUEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[13CH](COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H98O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584043
Record name (2-~13~C)Propane-1,2,3-triyl trihexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

808.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287111-33-5
Record name (2-~13~C)Propane-1,2,3-triyl trihexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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